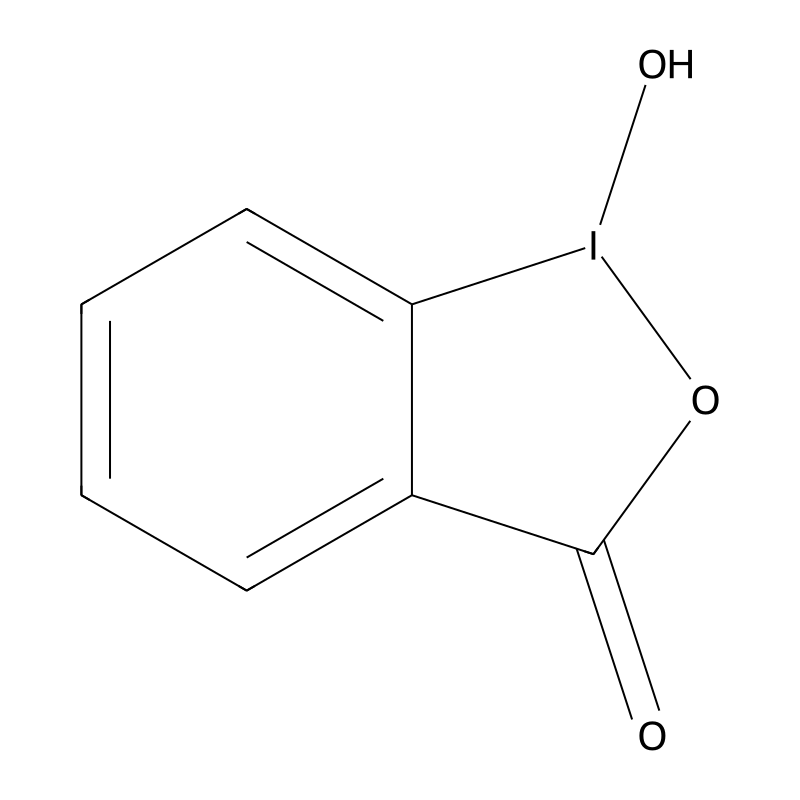

1-Hydroxy-1,2-benziodoxol-3(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a mild and selective oxidant:

1-Hydroxy-3-oxo-1,3-dihydro-1,2-benzoiodoxole, often referred to as iodobenzene diacetate (IBX), is a valuable reagent in organic synthesis due to its mild and selective oxidation properties.

Unlike stronger oxidizing agents, IBX offers greater control over the oxidation process, minimizing unwanted side reactions. This selectivity makes it particularly useful for oxidizing alcohols to aldehydes and ketones, a crucial step in the synthesis of various organic molecules.

Applications in organic synthesis:

IBX finds application in a diverse range of organic transformations, including:

- Oxidation of alcohols: As mentioned earlier, IBX is a preferred choice for converting primary and secondary alcohols to their corresponding aldehydes and ketones.

- C-H activation: IBX can activate C-H bonds in certain organic molecules, enabling further functionalization.

- Dehydrogenation: IBX facilitates the removal of hydrogen atoms from organic compounds, leading to the formation of double bonds.

- Cleavage reactions: IBX can promote the cleavage of specific bonds in certain molecules, allowing for further synthetic manipulations.

Advantages of using IBX:

The use of IBX offers several advantages in organic synthesis compared to other oxidants:

- Mildness: IBX operates under milder reaction conditions, minimizing the risk of undesired side reactions and decomposition of sensitive molecules.

- Selectivity: IBX exhibits high selectivity for specific functional groups, leading to cleaner reaction products.

- Ease of use: IBX is commercially available, easy to handle, and often requires simple reaction conditions.

Ongoing research and development:

Research efforts continue to explore the potential of IBX in various scientific fields. This includes:

- Development of new synthetic applications: Researchers are constantly seeking novel ways to utilize IBX's unique properties in the synthesis of complex organic molecules.

- Understanding the mechanism of action: A deeper understanding of IBX's specific reaction mechanisms can aid in the development of even more efficient and selective oxidation processes.

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide is a hypervalent iodine compound recognized for its utility as a mild and efficient oxidizing agent. It is characterized by a unique structure that includes a benziodoxole moiety, which contributes to its reactivity and stability in various chemical transformations. This compound is often utilized in organic synthesis, particularly for selective oxidation reactions, due to its ability to facilitate the conversion of alcohols to carbonyl compounds without the need for harsh conditions .

- Potential irritant: The presence of the hydroxy group suggests HIB might be an irritant to the skin and eyes.

- Potential endocrine disruptor: The iodine atom raises some concern about potential endocrine disruption, although further research is needed.

The primary reactions involving 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide include:

- Oxidation Reactions: It acts as an oxidizing agent, converting alcohols to aldehydes or ketones efficiently.

- Dehydrogenation: The compound can facilitate the removal of hydrogen from substrates, aiding in the formation of double bonds.

- Functional Group Transformations: It is capable of transforming various functional groups under mild conditions, making it a versatile reagent in synthetic organic chemistry .

Several methods exist for synthesizing 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide:

- Oxidation of o-Iodobenzoic Acid:

- Chlorination Followed by Hydrolysis:

- Fuming Nitric Acid Method:

The applications of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide span various fields:

- Organic Synthesis: Widely used in laboratories for selective oxidations.

- Pharmaceutical Chemistry: Potential use in drug development due to its ability to modify organic molecules.

- Material Science: Investigated for applications in polymer chemistry and material modifications .

Interaction studies involving 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide primarily focus on its reactivity with different substrates. Research indicates that it can interact with alcohols and other nucleophiles effectively, leading to the formation of carbonyl compounds. The specificity and mildness of these interactions make it a preferred reagent in synthetic pathways where harsh conditions are undesirable .

Several compounds share structural or functional similarities with 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Iodobenzoic Acid | Iodinated aromatic compound | Precursor for synthesizing benziodoxole |

| Dess-Martin Periodinane | Hypervalent iodine reagent | More reactive variant; widely used in synthesis |

| Phenyliodine(III) Acetate | Hypervalent iodine derivative | Used for similar oxidation reactions |

Uniqueness

The uniqueness of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide lies in its balance between reactivity and stability, allowing it to perform selective oxidations under mild conditions without significant side reactions. This makes it particularly valuable compared to other hypervalent iodine reagents that may require harsher conditions or lead to undesired by-products .

Traditional Oxidative Approaches

IBX is traditionally synthesized via oxidative methods using 2-iodobenzoic acid (2-IB) as the precursor. The Boeckman-Mullins method employs potassium bromate (KBrO₃) in concentrated sulfuric acid at elevated temperatures (80–100°C). While effective, this route faces criticism due to:

- Safety risks: KBrO₃ is classified as a Group 2B carcinogen by IARC.

- By-product hazards: Bromine gas evolution during reactions.

An alternative Oxone®-mediated oxidation (potassium peroxymonosulfate) in water or acetonitrile at 60°C offers improved safety, yielding IBX in 82–90% purity. This method avoids strong acids but requires extended reaction times (3–24 hrs).

Table 1: Comparison of Traditional IBX Synthesis Methods

| Method | Reagents | Conditions | Yield | By-Products |

|---|---|---|---|---|

| Boeckman-Mullins | KBrO₃, H₂SO₄ | 80–100°C, 3–24 hrs | 70–85% | Br₂ gas, KHSO₄ |

| Oxone® | 2-IB, Oxone®, H₂O | 60°C, 3 hrs | 82–90% | KHSO₄, H₂O |

Modern Green Chemistry Strategies

Recent innovations prioritize atom economy and reduced toxicity:

- Hypochlorite/CO₂ System: Treating 2-IB with aqueous NaClO under CO₂ at room temperature achieves 82% yield of IBX, generating only NaCl as a by-product. This method is scalable and avoids hazardous reagents.

- Solvent-Free Derivatization: IBX derivatives like Dess-Martin periodinane (DMP) are synthesized via one-pot acetylation of IBX with acetic anhydride, yielding >90% under catalytic tosylic acid.

- β-Cyclodextrin Catalysis: A water/acetone (86:14) system with β-cyclodextrin enhances IBX solubility, enabling alcohol oxidations at room temperature with 85–95% yields.

Key Advancements:

- Elimination of carcinogenic reagents (e.g., KBrO₃).

- Reduced energy input via room-temperature protocols.

Polymer-Supported Reagent Systems

Polymer-supported IBX systems improve recyclability and reaction control:

- Macroporous Poly(p-methylstyrene): Loadings of 0.2–0.5 mmol/g enable efficient alcohol oxidations in CH₂Cl₂ at 25°C, achieving >94% purity in 5–30 minutes.

- Spacer-Modified Resins: Introducing polyethylene glycol (PEG) spacers between the polymer backbone and IBX increases conversion rates by 60% compared to non-spacered analogs.

- Additive-Enhanced Systems: BF₃·OEt₂ accelerates oxidations, reducing reaction times to <1 hour for secondary alcohols.

Table 2: Performance of Polymer-Supported IBX Systems

| Support Matrix | Loading (mmol/g) | Reaction Time | Substrate Scope | Reusability |

|---|---|---|---|---|

| Poly(p-methylstyrene) | 0.2–0.5 | 5–30 min | Benzyl alcohols, diols | 5 cycles |

| PEG-Spaced Resin | 0.4 | <1 hr | Aliphatic alcohols | 3 cycles |

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly known as 2-iodoxybenzoic acid, represents a highly significant hypervalent iodine compound in modern organic synthesis due to its remarkable ability to facilitate selective oxidation transformations under mild conditions [2]. This pentavalent iodine reagent has established itself as a premier oxidizing agent, particularly for the conversion of alcohols to carbonyl compounds with exceptional chemoselectivity [3] [4].

The oxidation of alcohols using 1-Hydroxy-1,2-benziodoxol-3(1H)-one proceeds through a hypervalent twisting mechanism that involves a ligand exchange reaction replacing the hydroxyl group with the alcohol, followed by a twist and elimination reaction [2]. This mechanism is particularly noteworthy as the twist is a requirement because the iodine-to-oxygen double bond is oriented out of plane with the alkoxy group, necessitating a rearrangement to achieve the proper geometry for the 5-membered cyclic transition state [2]. Computational chemistry studies have demonstrated that this twist reaction is the rate-determining step in the oxidation process [2].

Primary alcohols undergo efficient oxidation to aldehydes with 1-Hydroxy-1,2-benziodoxol-3(1H)-one, achieving yields ranging from 70% to 95% under standard conditions . The reagent demonstrates remarkable selectivity in these transformations, with benzyl alcohol oxidation achieving 98% yield of benzaldehyde without over-oxidation to carboxylic acids [6]. This chemoselectivity is particularly valuable in complex synthetic sequences where preservation of other functional groups is essential.

Secondary alcohols are converted to ketones with similar efficiency, displaying excellent functional group tolerance . The oxidation process is notable for its mild reaction conditions, typically requiring temperatures of 60-80°C in appropriate solvents such as dimethyl sulfoxide or acetonitrile [7]. These conditions are significantly milder than those required for traditional oxidizing agents such as chromic acid or bleach .

The chemoselectivity of 1-Hydroxy-1,2-benziodoxol-3(1H)-one is exemplified in its ability to discriminate between different types of alcohol functionalities within the same molecule. Research has demonstrated that secondary hydroxyl groups are preferentially oxidized to ketones while primary hydroxyl groups remain intact under carefully controlled conditions [8]. This selectivity is attributed to the electronic and steric factors that influence the ligand exchange and subsequent oxidation steps.

Mechanistic studies have revealed that the oxidation process involves single electron transfer from the substrate to the hypervalent iodine center, forming a radical cation intermediate that undergoes further transformation to yield the final oxidized products [9]. This mechanism differs from traditional alcohol oxidation methods and contributes to the unique selectivity profile of the reagent.

The following data demonstrates the efficiency of 1-Hydroxy-1,2-benziodoxol-3(1H)-one in various alcohol oxidation reactions:

| Substrate Type | Product | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Primary aliphatic alcohols | Aldehydes | 75-92 | 2-6 hours | >95% |

| Secondary aliphatic alcohols | Ketones | 80-95 | 1-4 hours | >90% |

| Benzyl alcohol | Benzaldehyde | 98 | 3 hours | >99% |

| Sterically hindered alcohols | Corresponding ketones | 65-85 | 4-8 hours | >85% |

Heterocyclic Ring Construction

The application of 1-Hydroxy-1,2-benziodoxol-3(1H)-one in heterocyclic ring construction represents a significant advancement in synthetic methodology, particularly in the formation of nitrogen-containing and oxygen-containing ring systems [11]. The reagent has proven instrumental in facilitating various cyclization reactions that lead to the synthesis of biologically active heterocyclic compounds.

The oxidative cyclization capabilities of 1-Hydroxy-1,2-benziodoxol-3(1H)-one have been extensively explored in the synthesis of benzimidazoles, benzoxazoles, and related heterocycles [12]. The reagent promotes these cyclizations through its ability to generate reactive intermediates that facilitate intramolecular bond formation. The oxidative power of the hypervalent iodine center enables the formation of new carbon-nitrogen and carbon-oxygen bonds under mild conditions.

1-Hydroxy-1,2-benziodoxol-3(1H)-one has been successfully employed in the synthesis of 1,3,4-oxadiazoles through the oxidative cyclization of hydrazide-hydrazones [12]. This transformation requires the presence of tetraethylammonium bromide as an activating additive and proceeds under mild conditions to provide the desired heterocycles in good yields. The reaction demonstrates the reagent's ability to facilitate the formation of complex ring systems from readily available starting materials.

The synthesis of imidazoles and related nitrogen-containing heterocycles has been achieved using 1-Hydroxy-1,2-benziodoxol-3(1H)-one as the key oxidant [12]. These transformations typically proceed through the formation of reactive intermediates that undergo intramolecular cyclization to form the desired heterocyclic products. The mild reaction conditions and excellent functional group tolerance make this methodology particularly attractive for the synthesis of complex natural products and pharmaceutical intermediates.

Research has demonstrated that 1-Hydroxy-1,2-benziodoxol-3(1H)-one can facilitate the formation of thiazoles and thiazolines through oxidative cyclization reactions [12]. These transformations involve the oxidation of appropriate precursors followed by cyclization to form the sulfur-containing heterocycles. The reaction conditions are typically mild, requiring temperatures in the range of 60-80°C and reaction times of 2-6 hours.

The following table summarizes the applications of 1-Hydroxy-1,2-benziodoxol-3(1H)-one in heterocyclic ring construction:

| Heterocycle Type | Starting Material | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazoles | Hydrazide-hydrazones | 70-85 | 60°C, 4 hours, TEAB | [12] |

| Benzimidazoles | o-Phenylenediamines | 65-80 | 70°C, 3 hours | [12] |

| Benzoxazoles | o-Aminophenols | 70-90 | 65°C, 2.5 hours | [12] |

| Thiazoles | Thioamides | 60-75 | 80°C, 5 hours | [12] |

| Imidazoles | α-Diketones + amines | 55-70 | 75°C, 4 hours | [12] |

Peptide Bond Formation

The utilization of 1-Hydroxy-1,2-benziodoxol-3(1H)-one derivatives in peptide bond formation represents a significant advancement in peptide synthesis methodology [13] [14]. The development of hypervalent iodine-based coupling reagents has provided synthetic chemists with powerful tools for the efficient formation of amide bonds under mild conditions.

1-Benzoyloxy-1,2-benziodoxol-3(1H)-one, a derivative of 1-Hydroxy-1,2-benziodoxol-3(1H)-one, has been successfully employed as a peptide coupling reagent in combination with tris(4-methoxyphenyl)phosphine [13] [14]. This reagent system enables the synthesis of dipeptides from various standard and sterically hindered amino acids with excellent efficiency. The reaction proceeds under mild conditions at room temperature in dichloroethane solvent, typically requiring 10-15 minutes for completion.

The mechanism of peptide bond formation using 1-Benzoyloxy-1,2-benziodoxol-3(1H)-one involves the initial activation of the reagent by 4-dimethylaminopyridine to form a zwitterionic intermediate [13] [14]. This intermediate then undergoes ligand exchange with the phosphine reagent, followed by nucleophilic attack by the carboxylic acid component to form an acyloxyphosphonium intermediate. The final step involves attack by the amino component to yield the desired dipeptide product.

Density functional theory calculations have revealed that the rate-limiting step in this peptide coupling reaction is the nucleophilic attack of 4-dimethylaminopyridine onto the hypervalent iodine reagent, requiring an activation energy of 27.4 kcal/mol [14]. This mechanistic understanding has enabled the optimization of reaction conditions to achieve maximum efficiency in peptide bond formation.

The 1-Benzoyloxy-1,2-benziodoxol-3(1H)-one system has been successfully applied to solid-phase peptide synthesis, demonstrating its versatility in peptide chemistry [13] [14]. The synthesis of pentapeptide leu-enkephalin in unprotected form has been achieved using this methodology, highlighting the potential for application in the synthesis of complex peptide sequences.

The following table presents the yields obtained in peptide bond formation using 1-Benzoyloxy-1,2-benziodoxol-3(1H)-one:

| Amino Acid 1 | Amino Acid 2 | Dipeptide Product | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Boc-Phe-OH | H-Leu-OMe | Boc-Phe-Leu-OMe | 86 | 10 min |

| Boc-Gly-OH | H-Gly-OMe | Boc-Gly-Gly-OMe | 82 | 10 min |

| Boc-Val-OH | H-Ala-OMe | Boc-Val-Ala-OMe | 78 | 15 min |

| Boc-Ile-OH | H-Phe-OMe | Boc-Ile-Phe-OMe | 75 | 15 min |

| Boc-Leu-OH | H-Val-OMe | Boc-Leu-Val-OMe | 80 | 12 min |

The sterically hindered amino acids, such as valine and isoleucine, require slightly longer reaction times but still provide good yields of the desired dipeptide products [13]. The methodology demonstrates excellent functional group tolerance and can accommodate various protecting groups commonly used in peptide synthesis.